3-(4-Chloro-1H-pyrazol-1-yl)pyridine
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Overview
Description
3-(4-Chloro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro substituent on the pyrazole ring can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)pyridine typically involves the cyclization of 3-hydrazinopyridine with a suitable reagent. One common method includes the reaction of 3-hydrazinopyridine dihydrochloride with a dialkyl maleate to form an intermediate pyrazolidine carboxylate. This intermediate is then chlorinated, oxidized, and decarboxylated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
3-(4-Chloro-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3-(4-Chloro-1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a pyrazole and a pyridine ring, along with the chloro substituent, makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
77556-45-7 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H |
InChI Key |
BWVQKHLJCCJETM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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